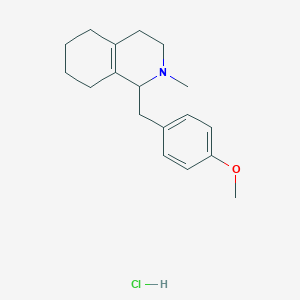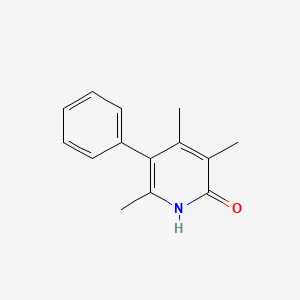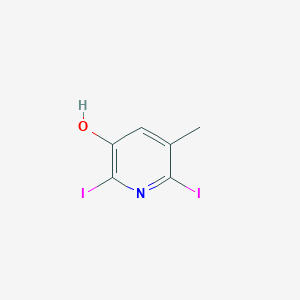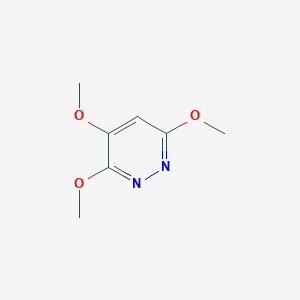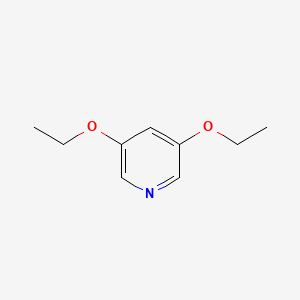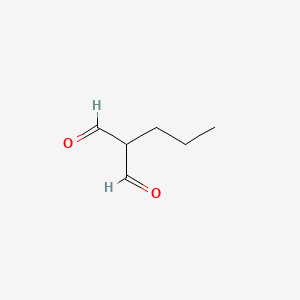
Propylmalondialdehyde
Overview
Description
Propylmalondialdehyde (PMDA) is an organic compound that is widely used in scientific research. It is a colorless liquid with a pungent odor and is a derivative of malondialdehyde. PMDA has been used in a variety of laboratory experiments due to its unique properties, and is a useful reagent in the synthesis of other compounds. In
Scientific Research Applications
Biological Production in Marine Environment
- Biological Production of Low-Molecular-Weight Carbonyl Compounds : Research by Nuccio, Seaton, and Kieber (1995) has shown biological production of low-molecular-weight carbonyl compounds in marine environments, including formaldehyde, acetaldehyde, and propanal, among others. This study provides insights into the biological production and utilization of these compounds in marine biota (Nuccio, Seaton, & Kieber, 1995).
Photocatalytic Splitting of Alcohols
- Efficient Visible Light-Driven Splitting of Alcohols : A study by Chai et al. (2016) reports on a heterogeneous photocatalyst capable of splitting alcohols into hydrogen and corresponding carbonyl compounds under visible light. This has significant potential applications in hydrogen production and the chemical industry (Chai et al., 2016).
Antifungal Effects and Food Preservation
- Antifungal Effects of Cinnamaldehyde : Sun et al. (2020) explored the antifungal efficiency of cinnamaldehyde against Aspergillus niger, demonstrating its potential as an alternative food preservative due to its antifungal effects exerted through the induction of oxidative stress (Sun et al., 2020).
Schiff Bases and Antimicrobial Activities
- Schiff Bases as Antimicrobial Agents : Research by da Silva et al. (2011) shows that Schiff bases, which are aldehyde- or ketone-like compounds, have a broad range of biological activities, including antimicrobial properties. This highlights the potential applications of carbonyl compounds in developing antimicrobial agents (da Silva et al., 2011).
properties
IUPAC Name |
2-propylpropanedial | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-3-6(4-7)5-8/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPVPFUZVSWMHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593306 | |
| Record name | Propylpropanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propylmalondialdehyde | |
CAS RN |
98485-36-0 | |
| Record name | Propylpropanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-5,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B3066883.png)

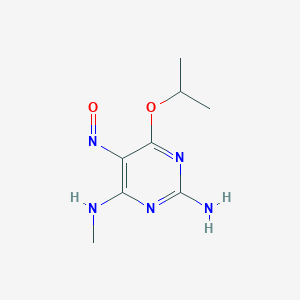
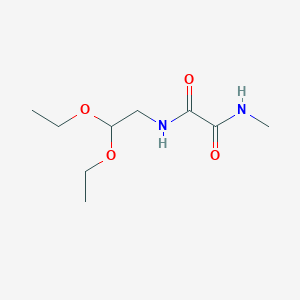

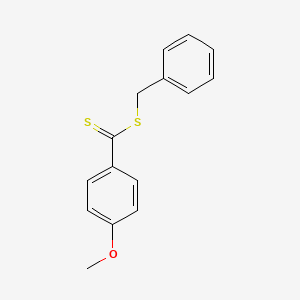

![4-[(3-Chloropropyl)thio]-benzonitrile](/img/structure/B3066934.png)
